3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
Description
3-(Phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a propanamide derivative featuring a phenylthio (C₆H₅S-) group at the 3-position and a nitrogen-bound substituent comprising a piperidine ring substituted with a pyridin-4-yl group. This compound is structurally related to pharmacologically active amides, particularly opioid receptor modulators such as fentanyl analogs, but distinct due to its sulfur-containing moiety and heterocyclic architecture .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(10-15-25-19-4-2-1-3-5-19)22-16-17-8-13-23(14-9-17)18-6-11-21-12-7-18/h1-7,11-12,17H,8-10,13-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZPRDXWHABKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Propanamide Derivatives
The piperidine ring is a common motif in bioactive compounds. Key analogs include:
Structural Impact :
- Pyridin-4-yl vs.
- Phenylthio vs. Halogenated/Aryl Groups : The sulfur atom in the phenylthio group may increase electron density, affecting metabolic stability or receptor interactions compared to halogenated aryl groups .
Sulfur-Containing Propanamides
Sulfur atoms in propanamide derivatives can influence electronic and steric properties:
Functional Comparison :
- The target compound’s phenylthio group at position 3 may confer resistance to oxidative metabolism compared to thiazole or sulfonyl-containing analogs .
Pharmacologically Controlled Analogs
Several structural analogs are regulated due to psychoactive properties:
Key Insight :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
